molecular formula C16H18ClNO B2459594 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride CAS No. 2580210-77-9

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride

Cat. No. B2459594
CAS RN: 2580210-77-9
M. Wt: 275.78
InChI Key: COVOCRWEXQPLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride, also known as dihydrexidine, is a potent and selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

Dihydrexidine acts as a selective dopamine D1 receptor agonist, which enhances the activity of the dopaminergic system in the brain. This leads to increased release of dopamine, which is involved in various physiological and behavioral processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
Dihydrexidine has been shown to increase the release of dopamine in the striatum, which is involved in motor function and reward processing. It also increases the activity of the prefrontal cortex, which is involved in cognitive function and decision-making. In addition, it has been shown to increase the release of acetylcholine, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloridee is its high selectivity for the dopamine D1 receptor, which reduces the potential for off-target effects. However, its potency and selectivity also make it difficult to study in vivo, as high doses are required to elicit a response. In addition, its short half-life and poor bioavailability make it difficult to administer in a clinical setting.

Future Directions

For 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloridee research include the development of more potent and selective analogs, as well as the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. In addition, further studies are needed to elucidate the mechanisms underlying its effects on cognitive function and drug addiction.

Synthesis Methods

Dihydrexidine can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the condensation of 2-(2-bromoethyl)phenol with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst.

Scientific Research Applications

Dihydrexidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to enhance cognitive function and improve motor function in animal models of Parkinson's disease. In addition, it has been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c18-16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17;/h1-8,18H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOCRWEXQPLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride

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